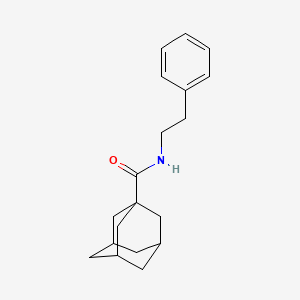

adamantanyl-N-(2-phenylethyl)carboxamide

Übersicht

Beschreibung

Adamantanyl-N-(2-phenylethyl)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to metabolic degradation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-(2-phenylethyl)carboxamide typically involves the reaction of adamantanecarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or alkaline conditions to yield adamantane-1-carboxylic acid and 2-phenylethylamine.

Conditions & Outcomes

This reactivity parallels the solvolysis of protoadamantane-derived acetamides (e.g., 121 → 122 in Scheme 30 of ), where acid-mediated cleavage of the amide bond proceeds efficiently due to adamantane’s stability under harsh conditions.

Reduction of the Carboxamide

The carboxamide group can be reduced to a methylamine moiety using strong reducing agents.

Example Reaction

-

Reducing Agent : LiAlH₄ in anhydrous THF

-

Product : N-(2-phenylethyl)adamantane-1-methylamine

-

Mechanism : Nucleophilic attack by hydride ions at the carbonyl carbon, followed by cleavage of the C–N bond .

This transformation mirrors reductions observed in adamantane-containing urease inhibitors (e.g., thiourea derivatives in ), where reductive modifications enhance bioavailability.

Electrophilic Aromatic Substitution (EAS)

The phenethyl group’s aromatic ring may undergo EAS, though adamantane’s steric bulk could hinder reactivity.

Potential Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(2-(3-nitrophenyl)ethyl)adamantane-1-carboxamide |

| Halogenation | Br₂/FeBr₃ | N-(2-(4-bromophenyl)ethyl)adamantane-1-carboxamide |

The meta-directing effect of the ethyl linker and steric shielding from adamantane likely favors para-substitution, as seen in analogous adamantane-aryl systems .

Oxidation of the Phenethyl Side Chain

The benzylic C–H bonds in the phenethyl group are susceptible to oxidation.

Conditions & Products

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | Phenylacetic acid derivative | Adamantane remains intact due to its inertness |

| CrO₃ | Ketone intermediate | Further oxidation to carboxylic acid possible |

Similar oxidations are documented in methyl 5-(1-adamantyl)-2-hydroxybenzoate derivatives, where adamantane’s stability preserves the core structure.

Transannular Rearrangements

Under strongly acidic conditions, adamantane derivatives may undergo Wagner-Meerwein rearrangements. For example:

-

Reagents : H₂SO₄ or AlCl₃

-

Process : Formation of a tertiary carbocation at C1 of adamantane, followed by hydride shifts or alkyl migrations .

While not explicitly reported for this compound, protoadamantane rearrangements (e.g., 109b → 112 in Scheme 25 of ) suggest analogous reactivity is plausible.

Functional Group Interconversion

The carboxamide can serve as a precursor for other derivatives:

| Reaction Type | Reagents | Product |

|---|---|---|

| Dehydration | PCl₅ or SOCl₂ | Adamantane-1-carbonyl chloride |

| Grignard Addition | RMgX | Adamantane-1-ketone derivatives |

These transformations leverage the electrophilicity of the carbonyl group, as demonstrated in protoadamantane ketone functionalization (Scheme 30 of ).

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

Adamantanyl-N-(2-phenylethyl)carboxamide exhibits several pharmacological properties that make it a candidate for drug development:

- CNS Activity : The adamantane scaffold is known to interact with central nervous system (CNS) targets, including sigma receptors and NMDA receptors, which are implicated in various neurological disorders. Research indicates that derivatives of adamantane can enhance selectivity and potency at these targets, potentially leading to new treatments for conditions such as Parkinson's disease and Alzheimer's disease .

- Antiviral Properties : Compounds based on the adamantane structure have shown efficacy against viral infections. For instance, amantadine, an FDA-approved drug, acts as an antiviral agent and has been explored for its role in modulating dopamine release in the treatment of Parkinson's disease .

- Anti-inflammatory Effects : The incorporation of phenethyl groups into adamantane derivatives may enhance their anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

- Substituent Effects : The positioning and nature of substituents on the adamantane core significantly influence binding affinity and selectivity for biological targets. For example, variations in the phenyl ring can modulate interactions with sigma receptors, enhancing therapeutic potential .

- Rigidity and Lipophilicity : The rigid structure of adamantane contributes to its lipophilicity, which is beneficial for crossing biological membranes and increasing bioavailability. This property is particularly advantageous when designing compounds aimed at penetrating the blood-brain barrier (BBB) .

Case Studies

Several studies have investigated the applications of this compound and related compounds:

CNS Drug Discovery

Research has focused on developing selective sigma receptor agonists using adamantane derivatives. For instance, a series of N-arylalkyl-2-azaadamantan-1-ols were synthesized to explore their binding affinity at sigma receptors. These studies demonstrated that structural modifications could lead to significant increases in selectivity and potency .

NMDA Receptor Modulation

Studies have shown that certain adamantane derivatives can effectively modulate NMDA receptor activity, which is crucial for memory and learning processes. By substituting phenyl groups on the adamantane scaffold, researchers identified compounds with improved binding affinities that could serve as potential therapeutics for neurodegenerative diseases .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been explored through various preclinical models. Results indicate that this compound may reduce inflammation markers effectively, suggesting its utility in treating inflammatory disorders.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of adamantanyl-N-(2-phenylethyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the adamantane moiety allows for strong binding interactions, which can inhibit or modulate the activity of the target. This can lead to various biological effects, including antiviral or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adamantane: The parent compound with a similar cage-like structure.

Amantadine: An antiviral drug with a similar adamantane core.

Memantine: A drug used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

Adamantanyl-N-(2-phenylethyl)carboxamide is unique due to the presence of both the adamantane core and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for enhanced stability, bioavailability, and potential therapeutic applications compared to other adamantane derivatives .

Biologische Aktivität

Adamantanyl-N-(2-phenylethyl)carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing on various studies and research findings.

Synthesis and Structural Characteristics

Adamantanyl compounds are characterized by their unique adamantane structure, which contributes to their lipophilicity and biological activity. The incorporation of the N-(2-phenylethyl) moiety enhances the compound's ability to interact with biological targets. The synthesis typically involves the reaction of adamantane derivatives with 2-phenylethylamine, followed by carboxylation to form the carboxamide linkage.

Biological Activities

1. Antimicrobial Activity

Research indicates that adamantanyl derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive bacteria while demonstrating weaker activity against Gram-negative strains. A study reported that certain derivatives displayed marked activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

2. Antidiabetic Properties

Adamantane derivatives have been explored as potential hypoglycemic agents. Some studies suggest that these compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and insulin resistance. This inhibition can lead to improved glycemic control in diabetic models . The mechanism involves modulation of cortisol levels, which are critical in glucose homeostasis.

3. Anti-inflammatory Effects

The anti-inflammatory properties of adamantanyl derivatives have been documented, particularly in models involving lipopolysaccharide (LPS)-stimulated microglial cells. These compounds can inhibit pro-inflammatory cytokine production, indicating their potential use in treating inflammatory disorders .

Antimicrobial Activity Assessment

A comparative study evaluated the antibacterial efficacy of various adamantane derivatives, including this compound. The results demonstrated:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 5c | Highly Active | Moderate Activity |

| 5d | Highly Active | Weak Activity |

| 6 | Highly Active | Moderate Activity |

This table illustrates the dependency of antibacterial activity on the chemical structure of the derivatives .

Hypoglycemic Effect Evaluation

In a diabetic rat model, the administration of adamantanyl derivatives resulted in a significant reduction in blood glucose levels compared to controls. The study highlighted:

- Dose : 50 mg/kg

- Reduction in Blood Glucose : 30% after 4 hours post-administration

- Mechanism : Inhibition of 11β-HSD1 activity leading to decreased cortisol levels

These findings support the therapeutic potential of this compound as an antidiabetic agent .

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMGGDFBUATHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.